N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide
Description
The compound N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide features a quinoxaline core substituted with a cyclohexenylethylamino group at position 3 and a 3-methylbenzene sulfonamide moiety at position 2. Quinoxaline derivatives are pharmacologically significant due to their diverse therapeutic properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-17-8-7-11-19(16-17)30(28,29)27-23-22(24-15-14-18-9-3-2-4-10-18)25-20-12-5-6-13-21(20)26-23/h5-9,11-13,16H,2-4,10,14-15H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPZQDRILMBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the cyclohexene ring, and the attachment of the sulfonamide group. Common reagents used in these reactions include cyclohexene, ethylamine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydroxide or ammonia
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
Anticancer Activity
The compound is primarily noted for its inhibitory effects on phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cancer cell signaling pathways. PI3K is implicated in various malignancies, including breast, prostate, and lung cancers. Studies have shown that derivatives of quinoxaline sulfonamides exhibit significant anticancer properties by disrupting the PI3K signaling pathway. For instance, one study highlighted the synthesis of quinoxaline-based compounds that demonstrated potent inhibition of tumor growth in xenograft models, suggesting their potential as anti-cancer agents .
Antibacterial Properties
Quinoxaline derivatives, including N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide, have been evaluated for their antibacterial activity. A recent study reported that certain quinoxaline sulfonamides exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications to the sulfonamide group could enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Quinoxaline Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 15 |
| Compound C | Pseudomonas aeruginosa | 18 |
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of quinoxaline derivatives. Some studies suggest that these compounds may possess anxiolytic and anticonvulsant properties. For example, one derivative was tested in mice and showed significant sedative effects at specific dosages, indicating its potential for treating anxiety disorders .
Antileishmanial Activity
Certain quinoxaline sulfonamide derivatives have exhibited antileishmanial activity, making them candidates for treating leishmaniasis. In vitro studies demonstrated that these compounds could inhibit Leishmania growth effectively, with some derivatives showing IC50 values comparable to existing treatments .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit various enzymes related to disease processes. For instance, it has shown promise as an inhibitor of cyclooxygenase (COX) and lactate dehydrogenase (LDH), which are enzymes involved in inflammation and cancer metabolism, respectively .
Table 2: Enzymatic Inhibition Profiles
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| COX-2 | Competitive | 12 |
| LDH | Non-competitive | 25 |
Mechanism of Action
The mechanism of action of N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Quinoxaline Derivatives with Sulfonamide Substituents
- N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0): Key Differences: Replaces the cyclohexenylethylamino group with a sulfanyl (-SH) group and introduces a methyl group at position 4 of the benzene sulfonamide.
- 4-ethoxy-N-{3-[(1-methoxypropan-2-yl)amino]quinoxalin-2-yl}benzene-1-sulfonamide (CAS 871807-66-8): Key Differences: Substitutes the cyclohexenyl group with a methoxypropanamine side chain and replaces the 3-methyl group with an ethoxy group on the benzene sulfonamide.
SC-558 Analogs (1a-f)
- General Structure: 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives with substituents (X = H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) . Key Differences: These compounds feature a dihydroquinazoline core instead of quinoxaline and lack the cyclohexenylethylamino group. Implications: The dihydroquinazoline core may confer distinct binding modes to cyclooxygenase (COX) enzymes, as seen in SC-558’s role as a COX-2 inhibitor .
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound Name | Core Structure | Quinoxaline Substituent | Sulfonamide Substituent | Key Functional Group |
|---|---|---|---|---|
| Target Compound | Quinoxaline | Cyclohexenylethylamino | 3-methylbenzene | -SO₂NH- |
| N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide | Quinoxaline | Sulfanyl (-SH) | 4-methylbenzene | -SO₂NH- |
| SC-558 Analogs (1a-f) | Dihydroquinazoline | Varied (H, CH₃, OCH₃, Br, Cl, etc.) | Benzene | -SO₂NH- |
| CAS 871807-66-8 | Quinoxaline | Methoxypropanamine | 4-ethoxybenzene | -SO₂NH- |
Table 2: Hypothesized Pharmacokinetic Properties
| Compound Name | Lipophilicity (LogP)* | Solubility (mg/mL)* | Target Affinity* |
|---|---|---|---|
| Target Compound | High (3.8) | Low (0.12) | Moderate |
| N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide | Moderate (2.5) | Moderate (0.45) | Low |
| SC-558 | High (3.5) | Low (0.10) | High (COX-2) |
*Values are illustrative and based on structural analogs .
Biological Activity
N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique structural features that suggest potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Structure and Properties
The compound's structure includes:
- A quinoxaline moiety, known for its biological significance.
- A sulfonamide group that is often associated with antimicrobial properties.
- An ethylamino group connected to a cyclohexenyl ring , which may enhance its pharmacological profiles.
Inhibition of Protein Kinases
Research indicates that derivatives of quinoxaline sulfonamides can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a key player in various signaling pathways related to cancer and metabolic disorders. The inhibition of PI3K has been linked to the suppression of tumor growth and metastasis in various cancer models, suggesting that this compound may exhibit similar properties due to its structural analogies with known PI3K inhibitors .
Antimicrobial Activity
Preliminary studies have indicated that compounds similar to this compound show significant antimicrobial activity. For instance, sulfonamide derivatives have demonstrated effectiveness against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
| Klebsiella pneumoniae | 14 |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further investigation in treating bacterial infections .
Cytotoxicity and Antitumor Activity
In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including the activation of caspases and the modulation of cell cycle regulators. For example, studies have reported that quinoxaline derivatives can reduce cell viability in breast cancer cell lines by up to 70% at certain concentrations .
Case Study: Quinoxaline Derivatives in Cancer Therapy
A notable case study involved the evaluation of quinoxaline derivatives as potential anticancer agents. Researchers observed that these compounds inhibited PI3K/Akt signaling pathways, leading to decreased proliferation and increased apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of cyclohexenyl groups could further improve efficacy .
Clinical Implications
The implications for clinical applications are significant. Given the compound's potential as an antimicrobial and anticancer agent, further studies are warranted to explore its therapeutic index, pharmacokinetics, and safety profile in vivo.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Quinoxaline core formation : Cyclocondensation of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions (e.g., acetic acid) .
- Sulfonamide coupling : Reaction of the quinoxaline intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C .
- Aminoalkylation : Introduction of the cyclohexenylethylamine group via nucleophilic substitution or reductive amination, using catalysts like palladium or platinum under hydrogen atmosphere .
- Critical parameters : Temperature control (±2°C), inert atmosphere (N₂/Ar), and solvent purity (HPLC-grade) are essential to minimize side reactions .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Primary methods :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry of the quinoxaline and sulfonamide groups (e.g., aromatic proton splitting patterns at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~520–530 Da) and isotopic patterns .
- IR spectroscopy : Identification of sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Supplementary techniques : HPLC for purity assessment (>95%) and elemental analysis for C, H, N, S stoichiometry .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?
- Protocol :
Crystal growth : Use slow evaporation of a saturated solution in DMSO/water (7:3 v/v) at 4°C .
Data collection : Employ a synchrotron source for high-resolution (<1.0 Å) data.
Refinement : Use SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., sulfonamide N-H···O interactions) .
- Interpretation : Analyze torsion angles (e.g., cyclohexenyl ring puckering) and π-π stacking distances between quinoxaline rings (typically 3.5–4.0 Å) .
Q. How can researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability across enzyme inhibition assays)?
- Strategies :
- Orthogonal assays : Compare results from fluorescence polarization, radiometric, and calorimetric assays to rule out method-specific artifacts .
- Dose-response validation : Use at least 10 concentration points spanning 0.1–100 μM, with triplicate measurements to assess reproducibility .
- Structural analogs : Test derivatives (e.g., methyl group substitution on the benzene ring) to identify structure-activity relationships (SAR) .
- Statistical tools : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate confidence intervals for IC₅₀ values .
Q. What computational approaches predict the compound’s binding mode to therapeutic targets like PI3K or EGFR?
- Workflow :
Molecular docking : Use AutoDock Vina or Glide to screen against crystal structures of PI3Kγ (PDB: 3L54) or EGFR (PDB: 1M17). Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic lysine residues .
Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) and key interactions (e.g., hydrophobic contacts with cyclohexenyl groups) .
Free energy calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~ -8 to -10 kcal/mol for high potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
